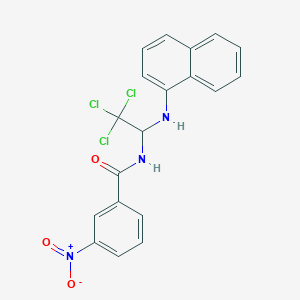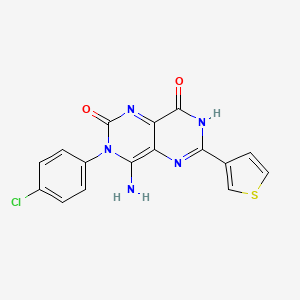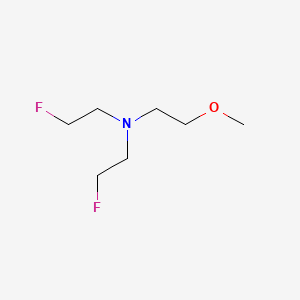
9-(4-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(4-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as MNPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.
Scientific Research Applications
Comprehensive Analysis of Scientific Research Applications for 9-(4-Methoxyphenyl)-2-(4-Nitrophenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide
The compound 9-(4-Methoxyphenyl)-2-(4-Nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex molecule that may have several potential applications in scientific research. Below is an in-depth analysis of unique applications based on its chemical structure and properties.
UV/Visible Spectrum Analysis: The UV/Visible spectrum of related compounds can provide valuable information about the electronic structure and possible electronic transitions within the molecule. This data is essential for understanding the compound’s behavior under various light conditions and can be used in photochemistry studies .
Coupling Reagent in Synthesis: Compounds with nitrophenyl groups, such as 4-Nitrophenyl chloroformate , are known to be versatile coupling reagents. They are used to block hydroxyl groups in nucleosides and synthesize carbamates and carbonates, which are crucial intermediates in various synthetic pathways .
Synthesis of Isocyanates: Isocyanates are valuable in the synthesis of polyurethane materials. The nitrophenyl group can be used in a two-step synthesis process to create more reactive corresponding isocyanates, which are key components in the production of plastics, foams, and elastomers .
Modification of Amines: The compound can potentially be used to modify amines, such as converting secondary benzylamine to a Boc amine. This modification is significant in the synthesis of pharmaceuticals and fine chemicals where protecting groups play a crucial role .
Synthesis of Deuterated Compounds: Deuterated compounds are important in NMR spectroscopy as they reduce the background signal. The nitrophenyl group in the compound could be used in the synthesis of deuterated catechols and related structures, enhancing the accuracy of spectroscopic analysis .
Synthesis of Thiolactones: Thiolactones are crucial in the synthesis of thiazolidinones, which are important in β-lactam chemistry. The compound’s structure suggests it could be used to synthesize thiolactones, thus contributing to the development of new antibiotics .
Conversion of Carboxylic Acids: Carboxylic acids can be converted into reactive nitrophenyl esters using nitrophenyl groups. These esters are useful in Pd-catalyzed decarbonylative olefination reactions, which are valuable in organic synthesis and material science .
Photocatalytic Performance Enhancement: Porphyrin derivatives are known for their photocatalytic properties. The methoxyphenyl and nitrophenyl groups in the compound could be used to synthesize novel porphyrin derivatives, potentially enhancing photocatalytic performance in solar energy conversion and environmental remediation .
properties
IUPAC Name |
9-(4-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O5/c1-30-13-8-6-11(7-9-13)24-18-15(22-19(24)27)14(16(20)26)21-17(23-18)10-2-4-12(5-3-10)25(28)29/h2-9H,1H3,(H2,20,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOZCFKHLWAYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromo-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2965639.png)


![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2965643.png)

![N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2965645.png)
![3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid](/img/structure/B2965647.png)
![Ethyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965651.png)
![3-(Tert-butyl)-1-methyl-6-(((2,4,6-trimethylphenyl)sulfonyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2965652.png)
![3-(1,3-Benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2965653.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2965658.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2965662.png)